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Compound of Interest

Compound Name: cis-1,2-Cyclohexanediol

Cat. No.: B155557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis,

and physicochemical properties of cis-1,2-Cyclohexanediol and its isomers. This document is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in drug development and other chemical synthesis endeavors.

Introduction and Historical Context
Cyclohexane-1,2-diol, a vicinal diol, exists as two primary stereoisomers: cis-1,2-
cyclohexanediol and trans-1,2-cyclohexanediol. The cis isomer is a meso compound,

possessing a plane of symmetry, while the trans isomer exists as a pair of enantiomers,

(1R,2R)- and (1S,2S)-trans-1,2-cyclohexanediol. The distinct spatial arrangement of the

hydroxyl groups in these isomers leads to different physical and chemical properties, making

their selective synthesis a topic of significant interest in organic chemistry.

While the precise historical "discovery" of each isomer is not definitively documented in a single

seminal publication, their synthesis and characterization are products of the developing field of

stereochemistry in the early to mid-20th century. The preparation of trans-1,2-cyclohexanediol

through methods like the hydrolysis of cyclohexene oxide and the use of peroxy acids was

established in the early 1900s. The stereoselective synthesis of the cis isomer gained

significant attention later, with the advent of reagents like osmium tetroxide and potassium

permanganate for syn-dihydroxylation.
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Physicochemical and Spectroscopic Data
The distinct stereochemistry of the isomers of 1,2-cyclohexanediol gives rise to measurable

differences in their physical and spectroscopic properties.

Property cis-1,2-Cyclohexanediol trans-1,2-Cyclohexanediol

Molecular Formula C₆H₁₂O₂ C₆H₁₂O₂

Molecular Weight 116.16 g/mol 116.16 g/mol

Appearance White crystalline powder[1]
White to off-white crystals or

crystalline powder

Melting Point 97-101 °C[2] 101-104 °C[3]

Boiling Point 120 °C at 15 torr[4] 120-125 °C at 4 mm Hg[5]

Density 1.183 g/cm³[4] ~1.1 g/cm³

Solubility Soluble in water[4]
Soluble in water, chloroform,

and methanol

Spectroscopic Data:

Spectrum cis-1,2-Cyclohexanediol trans-1,2-Cyclohexanediol

¹H NMR (CDCl₃)

δ (ppm): 3.84 (m, 2H, CH-OH),

1.85-1.75 (m, 4H), 1.60-1.40

(m, 4H)

δ (ppm): 3.40 (m, 2H, CH-OH),

2.05-1.95 (m, 2H), 1.75-1.65

(m, 2H), 1.35-1.20 (m, 4H)

¹³C NMR (CDCl₃) δ (ppm): 73.5, 30.5, 21.8 δ (ppm): 76.2, 33.1, 24.2

IR (KBr, cm⁻¹)
3350 (br, O-H), 2930, 2860 (C-

H), 1450, 1060 (C-O)

3450 (br, O-H), 2935, 2860 (C-

H), 1450, 1070 (C-O)

Synthesis of Isomers: Experimental Protocols
The stereoselective synthesis of cis- and trans-1,2-cyclohexanediol is a cornerstone of

introductory organic chemistry and a vital process in fine chemical manufacturing. Below are
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detailed protocols for key synthetic methodologies.

Synthesis of cis-1,2-Cyclohexanediol via Syn-
dihydroxylation
The syn-dihydroxylation of cyclohexene is the most common route to cis-1,2-cyclohexanediol.
This can be achieved using reagents such as potassium permanganate (Baeyer's test) or,

more controllably, with osmium tetroxide.

Experimental Protocol: Osmium Tetroxide Catalyzed Dihydroxylation

This procedure is adapted from the method described by V. Van Rheenen, R. C. Kelly, and D.

Y. Cha.[2]

Materials: Cyclohexene, N-methylmorpholine-N-oxide (NMO), osmium tetroxide (OsO₄)

solution (e.g., 4% in water), acetone, water, sodium bisulfite, celite, ethyl acetate, anhydrous

magnesium sulfate.

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 eq) in

a mixture of acetone and water (e.g., 10:1 v/v).

Add N-methylmorpholine-N-oxide (NMO) (1.1 eq) to the solution.

To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002

eq).

Stir the reaction mixture at room temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bisulfite and stirring for 30 minutes.

Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

Extract the aqueous filtrate with ethyl acetate (3 x volume).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude cis-1,2-cyclohexanediol.

The product can be purified by recrystallization from a suitable solvent such as ethyl

acetate or ether.

Cyclohexene

Osmate Ester Intermediate

Syn-addition

OsO4 (cat.)
NMO cis-1,2-Cyclohexanediol

Hydrolysis
(from NMO workup)

Click to download full resolution via product page

Syn-dihydroxylation of cyclohexene to cis-1,2-cyclohexanediol.

Synthesis of trans-1,2-Cyclohexanediol via Anti-
dihydroxylation
The synthesis of trans-1,2-cyclohexanediol is typically achieved through a two-step process

involving the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the epoxide.

Experimental Protocol: Epoxidation and Hydrolysis

Materials: Cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM),

saturated aqueous sodium bicarbonate solution, dilute aqueous sulfuric acid, diethyl ether,

anhydrous magnesium sulfate.

Procedure:

Epoxidation: a. Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask

equipped with a magnetic stirrer and cooled in an ice bath. b. Slowly add a solution of m-
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CPBA (1.1 eq) in dichloromethane to the stirred cyclohexene solution. c. Allow the reaction

to warm to room temperature and stir until TLC indicates the consumption of the starting

material. d. Wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate to remove the m-chlorobenzoic acid byproduct. e. Separate the organic layer,

dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under

reduced pressure to obtain cyclohexene oxide. Caution: Cyclohexene oxide is volatile and

a potential carcinogen.

Hydrolysis: a. To the crude cyclohexene oxide, add a dilute aqueous solution of sulfuric

acid (e.g., 1 M). b. Stir the mixture vigorously at room temperature. The reaction can be

gently heated to increase the rate. c. Monitor the reaction by TLC until the epoxide is

consumed. d. Neutralize the reaction mixture with a saturated aqueous solution of sodium

bicarbonate. e. Extract the aqueous layer with diethyl ether (3 x volume). f. Combine the

organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude trans-1,2-cyclohexanediol. g. Purify the product by

recrystallization from a suitable solvent like ethyl acetate.[5][6]
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Cyclohexene Oxide
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H3O+
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Anti-dihydroxylation of cyclohexene to trans-1,2-cyclohexanediol.

Chiral Resolution of trans-1,2-Cyclohexanediol
As the trans isomer is chiral, obtaining enantiomerically pure forms is crucial for its application

in asymmetric synthesis. One effective method for this is through diastereomeric salt formation

with a chiral resolving agent, such as tartaric acid.
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Experimental Protocol: Resolution with Tartaric Acid

This protocol is a conceptual summary of methods described in the literature.[7][8]

Materials: Racemic trans-1,2-cyclohexanediol, (+)-tartaric acid (or (-)-tartaric acid), ethanol,

suitable solvent for recrystallization.

Procedure:

Dissolve the racemic trans-1,2-cyclohexanediol in a minimal amount of hot ethanol.

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot ethanol.

Mix the two hot solutions and allow the mixture to cool slowly to room temperature.

The diastereomeric salt of one enantiomer of the diol with tartaric acid will preferentially

crystallize out of the solution.

Collect the crystals by filtration. The other enantiomer will remain in the mother liquor.

The enantiomerically enriched diol can be recovered from the diastereomeric salt by

treatment with a base (e.g., NaOH solution) to neutralize the tartaric acid, followed by

extraction with an organic solvent.

The enantiomeric excess (ee) of the resolved diol can be determined by chiral

chromatography or by measuring its optical rotation.
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Workflow for the chiral resolution of trans-1,2-cyclohexanediol.

Applications in Drug Development and Research
The stereoisomers of 1,2-cyclohexanediol serve as versatile building blocks in organic

synthesis. The chiral trans-diols, in particular, are valuable as chiral auxiliaries and as starting

materials for the synthesis of chiral ligands for asymmetric catalysis. Their rigid cyclohexane

backbone and the defined stereochemistry of the hydroxyl groups allow for a high degree of

stereocontrol in subsequent reactions.
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In drug development, the 1,2-cyclohexanediol motif can be found in the core structure of

various biologically active molecules. The ability to synthesize specific stereoisomers is critical,

as different stereoisomers of a drug can exhibit vastly different pharmacological and

toxicological profiles.

Conclusion
The stereoselective synthesis and separation of the isomers of 1,2-cyclohexanediol are well-

established and fundamental processes in organic chemistry. This guide has provided a

detailed overview of the key synthetic methodologies, complete with experimental protocols

and logical workflows. The provided quantitative data serves as a ready reference for the

characterization of these important building blocks. A thorough understanding of the synthesis

and properties of these isomers is essential for their effective application in research and

development, particularly in the fields of asymmetric synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155557#discovery-of-cis-1-2-cyclohexanediol-and-
its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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